REACTION_SMILES
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[CH3:16][Si:17]([CH:18]=[N+:19]=[N-:20])([CH3:21])[CH3:22].[CH3:1][O:2][c:3]1[c:4]([CH2:12][C:13](=[O:14])[OH:15])[cH:5][cH:6][c:7]([N+:9](=[O:10])[O-:11])[cH:8]1.[CH3:26][OH:27].[Cl:23][CH2:24][Cl:25]>>[CH3:1][O:2][c:3]1[c:4]([CH2:12][C:13](=[O:14])[O:15][CH3:16])[cH:5][cH:6][c:7]([N+:9](=[O:10])[O-:11])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc([N+](=O)[O-])ccc1CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COC(=O)Cc1ccc([N+](=O)[O-])cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |